

Application Notes and Protocols for NVP-BEZ235-d3 in In Vitro Assays

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Compound of Interest

Compound Name: NVP-BEZ 235-d3

Cat. No.: B126005

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Introduction

NVP-BEZ235, also known as Dactolisib, is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] These two kinases are critical components of the PI3K/AKT/mTOR signaling pathway, which plays a central role in regulating cell growth, proliferation, survival, and metabolism.[4][5][6]

Dysregulation of this pathway is a common occurrence in various types of cancer, making it a key target for therapeutic intervention.[7][8] NVP-BEZ235-d3 is a deuterated form of NVP-BEZ235, often used as an internal standard in pharmacokinetic studies. This document provides detailed application notes and protocols for the use of NVP-BEZ235-d3 in dimethyl sulfoxide (DMSO) for in vitro assays.

Mechanism of Action

NVP-BEZ235 competitively inhibits the ATP-binding site of both PI3K and mTOR kinases.[9] This dual inhibition leads to the suppression of downstream signaling, affecting key effectors such as Akt, S6 ribosomal protein, and 4EBP1.[3] The inhibition of this pathway can result in cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation in cancer cell lines.[1][2][10]

Data Presentation

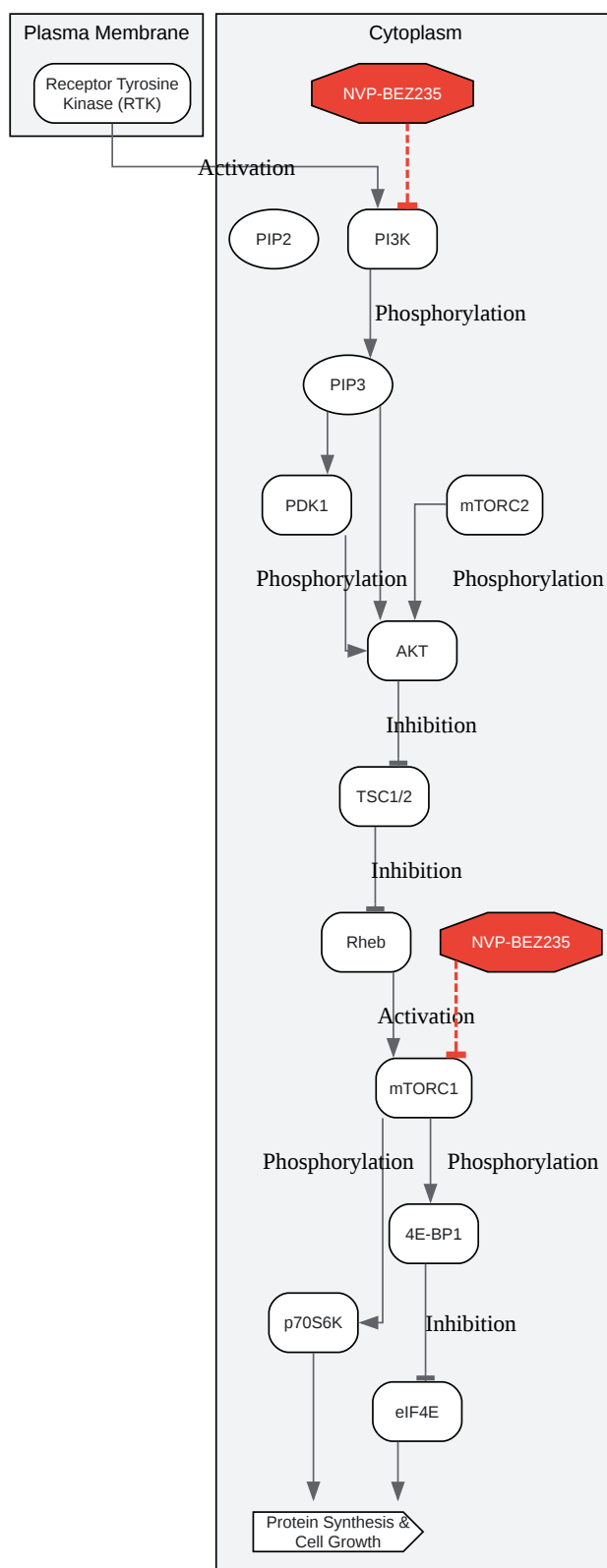
Solubility and Working Concentrations

The following table summarizes the key quantitative data for NVP-BEZ235-d3.

Parameter	Value	Source
Solubility in DMSO	1.33 mg/mL (with warming)	[9]
9 mg/mL	[11]	
Typical Working Concentration	5 nM - 500 nM	[9]
IC50 for p110 α	4 nM	[11]
IC50 for p110 γ	5 nM	[11]
IC50 for p110 δ	7 nM	[11]
IC50 for p110 β	75 nM	[11]
IC50 for mTOR	20.7 nM	[11]

Signaling Pathway Diagram

The following diagram illustrates the PI3K/mTOR signaling pathway and the points of inhibition by NVP-BEZ235.



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Caption: PI3K/mTOR signaling pathway with NVP-BEZ235 inhibition points.

Experimental Protocols

Preparation of NVP-BEZ235-d3 Stock Solution

Objective: To prepare a high-concentration stock solution of NVP-BEZ235-d3 in DMSO for subsequent dilution to working concentrations.

Materials:

- NVP-BEZ235-d3 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Water bath or heat block (optional)

Protocol:

- Allow the NVP-BEZ235-d3 powder to equilibrate to room temperature before opening the vial to prevent condensation.
- Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of NVP-BEZ235 is approximately 469.54 g/mol ; the deuterated form will have a slightly higher molecular weight which should be confirmed from the certificate of analysis.
- Add the calculated volume of DMSO to the vial containing the NVP-BEZ235-d3 powder.
- Vortex the solution thoroughly for 2-5 minutes to aid dissolution.
- If the compound is not fully dissolved, gentle warming (e.g., to 37°C) may be necessary.^[9]
Caution: Avoid excessive heat as it may degrade the compound.
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

- Store the stock solution aliquots at -20°C for long-term storage.

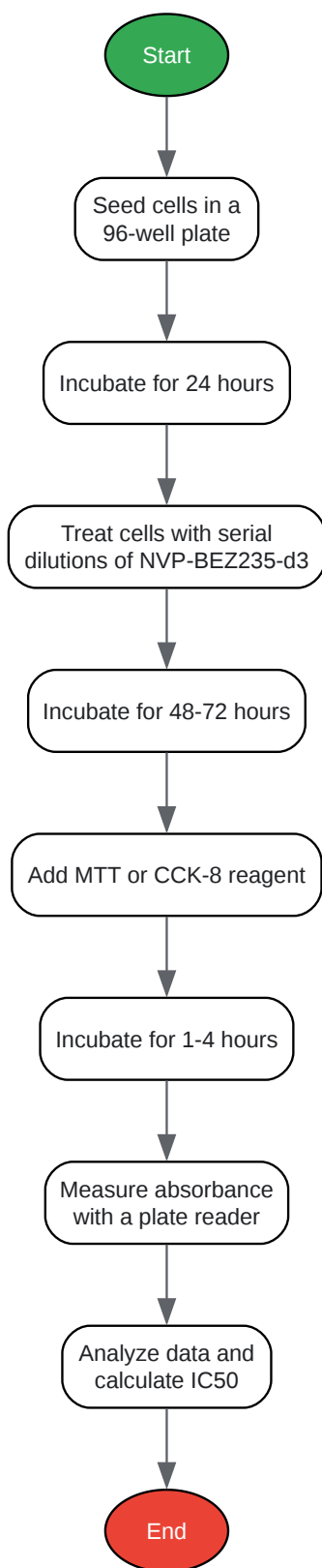
In Vitro Cell Proliferation Assay (e.g., MTT or CCK-8)

Objective: To determine the effect of NVP-BEZ235-d3 on the proliferation of a cancer cell line.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- NVP-BEZ235-d3 stock solution (in DMSO)
- MTT or CCK-8 reagent
- Solubilization buffer (for MTT assay)
- Plate reader

Protocol Workflow:



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Caption: Workflow for a cell proliferation assay.

Detailed Steps:

- Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the NVP-BEZ235-d3 stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with DMSO only).
- Remove the old medium from the cells and add the medium containing the different concentrations of NVP-BEZ235-d3.
- Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
- Following incubation, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
- If using MTT, add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis of PI3K/mTOR Pathway Proteins

Objective: To assess the effect of NVP-BEZ235-d3 on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Materials:

- Cancer cell line of interest
- 6-well or 10 cm cell culture dishes

- NVP-BEZ235-d3 stock solution
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- Transfer apparatus and buffers
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6K, anti-S6K, anti-phospho-4EBP1, anti-4EBP1, and a loading control like anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Protocol:

- Seed cells in larger culture dishes and grow to 70-80% confluency.
- Treat the cells with NVP-BEZ235-d3 at various concentrations for a specified time.
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a protein quantification assay.
- Normalize the protein samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
- Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analyze the band intensities to determine the relative changes in protein phosphorylation.

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